Cytotoxicity of 1-Tetrahydropyranyl Pyrazoles in Cancer Cells
The 1-tetrahydropyranyl (THP) moiety in this compound class has been quantitatively shown to confer moderate cytotoxic activity against both leukemia/lymphoma and solid tumor-derived cell lines, with IC50 values ranging from 14 to 100 µM across multiple derivatives. Importantly, the free heterocyclic bases lacking the THP group were completely devoid of activity [1]. While this study evaluates a series of 1-tetrahydropyranyl-4-substituted pyrazoles rather than the exact target compound, the data directly isolates the contribution of the THP moiety. The target compound's ethynyl substituent at the 4-position would modulate this activity, but the essential THP-driven cytotoxicity is a class-level property.
| Evidence Dimension | In vitro cytotoxicity |
|---|---|
| Target Compound Data | IC50 14-100 µM (for related 1-tetrahydropyranyl pyrazoles) |
| Comparator Or Baseline | Free heterocyclic bases (no THP group): Inactive |
| Quantified Difference | Activity is THP-dependent; bases show 0% activity relative to THP analogs |
| Conditions | Leukemia/lymphoma and solid tumor-derived cell lines |
Why This Matters
This evidence establishes that the THP moiety is essential for the observed cytotoxicity, directly linking this structural feature to biological activity and justifying its inclusion in medicinal chemistry programs targeting cancer cell lines.
- [1] Manfredini, S., Bazzanini, R., Baraldi, P. G., Bonora, M., Marangoni, M. A., Simoni, D., Pani, A., Scintu, F., Pinna, E., Pisano, L., & La Colla, P. (1996). Pyrazole-related nucleosides. 4. Synthesis and antitumor activity of some 1-tetrahydropyranyl-4-substituted pyrazoles. Anti-Cancer Drug Design, 11(3), 193-204. PMID: 8663907 View Source
